![molecular formula C18H15N3O2 B5624982 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1(2H)-phthalazinone](/img/structure/B5624982.png)

2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1(2H)-phthalazinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

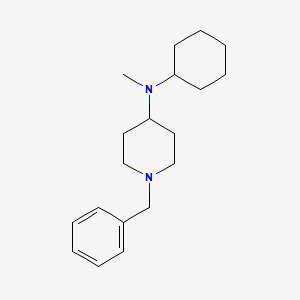

The compound “2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1(2H)-phthalazinone” is a novel class of MT2-selective melatonin receptor antagonists . It’s part of a series of 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin analogues prepared to probe the steric and electronic properties of the binding pocket of the MT2 receptor .

Synthesis Analysis

The synthesis of this compound involves the preparation of 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin analogues . The acetamide bearing an unsubstituted indoline moiety displayed excellent binding affinity and selectivity toward the MT2-subtype .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The indole moiety of the compound has been associated with anticancer properties . Studies have shown that derivatives of indole, such as 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide, exhibit cytotoxic activity against cancer cell lines like MCF-7 (breast cancer cell line). These compounds can selectively target cancer cells, potentially leading to treatments with fewer side effects .

Antiviral Properties

Indole derivatives have been reported to possess antiviral activities . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses. This suggests that our compound of interest could be modified to enhance its antiviral capabilities, providing a basis for developing new antiviral drugs .

Anti-inflammatory Effects

The indole nucleus is known for its anti-inflammatory effects . By exploring the anti-inflammatory potential of this compound, researchers could develop new therapeutic agents for treating inflammatory diseases. The structural flexibility of indole allows for the synthesis of various derivatives, which can be screened for their efficacy in reducing inflammation .

Antimicrobial Activity

Compounds with an indole core have demonstrated antimicrobial properties . This includes activity against a range of bacteria and fungi, suggesting that our compound could serve as a lead for the development of new antimicrobial agents. Further computational and experimental studies could elucidate the specific mechanisms by which these compounds exert their effects .

QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding how structural changes in compounds like ours affect their biological activity. Such studies can guide the design of more potent derivatives with improved selectivity and efficacy for various biological targets .

Neuroprotective Potential

Indole derivatives have been implicated in neuroprotection, which could be beneficial in treating neurodegenerative diseases. By investigating the neuroprotective effects of this compound, it may be possible to discover new treatments for conditions like Alzheimer’s and Parkinson’s disease .

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which are part of this compound’s structure, can bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

One study suggests that it potently inhibits ripk1, a protein involved in necroptosis, a form of programmed cell death . The compound shows good kinase selectivity, meaning it specifically inhibits the activity of certain kinases .

Biochemical Pathways

Given its potential role in inhibiting necroptosis , it may impact pathways related to cell death and survival

Result of Action

The compound has been shown to protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo . This suggests that the compound could have potential therapeutic applications in conditions where necroptosis plays a role.

Eigenschaften

IUPAC Name |

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2/c22-17(20-10-9-13-5-2-4-8-16(13)20)12-21-18(23)15-7-3-1-6-14(15)11-19-21/h1-8,11H,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKKQWCVSUVYKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CN3C(=O)C4=CC=CC=C4C=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]phthalazin-1(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-{3-[(4-fluorobenzyl)thio]propanoyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5624901.png)

![2-hydrazino-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5624903.png)

![1-methyl-6-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1H-indole](/img/structure/B5624916.png)

![2-methyl-4-[1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperidin-4-yl]pyrimidine](/img/structure/B5624921.png)

![N-(3,5-dichlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5624926.png)

![3-{[1-benzyl-3-(tetrahydrofuran-3-yl)-1H-1,2,4-triazol-5-yl]methyl}quinazolin-4(3H)-one](/img/structure/B5624936.png)

![N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1H-pyrazole-5-carboxamide](/img/structure/B5624951.png)

![1-{[1-(4-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5624959.png)

![[1-(2-chloro-5-fluorobenzoyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5624992.png)

![3-[(3,4-dihydro-1H-isochromen-1-ylcarbonyl)oxy]-N,N,N-trimethyl-1-butanaminium iodide](/img/structure/B5624996.png)

![N-methyl-1-[1-(4-morpholinyl)cyclohexyl]-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5624998.png)